molecular formula C9H12S B072393 2,4,6-Trimethylthiophenol CAS No. 1541-10-2

2,4,6-Trimethylthiophenol

Cat. No. B072393
CAS RN: 1541-10-2
M. Wt: 152.26 g/mol
InChI Key: PKANQZUPJCMBAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 2,4,6-trimethylthiophenol, often involves palladium-catalyzed coupling reactions, oxidative coupling, and other specialized organic synthesis techniques. These methods aim to efficiently construct the thiophene core, introduce substituents, and optimize yields for practical applications (Barbarella et al., 1996; Ping, 2012).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as 2,4,6-trimethylthiophenol, typically employs X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, essential for understanding its reactivity and properties (Sekido et al., 1977; Tamm et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, including electrophilic substitution, polymerization, and cross-coupling reactions. These reactions are fundamental for modifying the thiophene core, introducing functional groups, and creating polymers with desired electronic and optical properties (Marciniak et al., 1998; Cho et al., 2015).

Physical Properties Analysis

The physical properties of 2,4,6-trimethylthiophenol, such as solubility, melting point, and stability, are closely related to its molecular structure. The presence of methyl groups and the thiophenol moiety influence these properties, affecting the compound's applicability in material science and organic synthesis (Wakamiya et al., 2003; Suzuki et al., 1998).

Chemical Properties Analysis

2,4,6-Trimethylthiophenol's chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in redox reactions, are crucial for its applications in synthetic chemistry. Its reactivity can be tailored through functionalization, enabling its use in complex chemical syntheses and material design (Eaborn et al., 1972; Tarı et al., 2015).

Scientific Research Applications

  • Protecting Group in Organosilicon Chemistry : The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety has been used effectively as a protecting group in synthetic organosilicon chemistry. This was demonstrated in the synthesis of rac-sila-venlafaxine, a sila-analogue of a serotonin/noradrenaline reuptake inhibitor (Daiß, Penka, Burschka, & Tacke, 2004).

  • Maturity Indicators in Sediments : Trimethyldibenzothiophenes (TMDBTs), related to 2,4,6-Trimethylthiophenol, have been used as maturity indicators in sediment analysis from the Liaohe Basin, East China. A new maturity indicator based on TMDBT ratios was proposed (Li et al., 2013).

  • Reactivity in Organometallic Chemistry : Studies on the acid cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane, a compound similar to 2,4,6-Trimethylthiophenol, revealed significant reactivity differences compared to phenyltrimethylsilane (Eaborn, Salih, & Walton, 1972).

  • Photocatalytic Applications : The interaction between benzophenone and 2,4,6-trimethyl-1,3,5-trithiane, a compound related to 2,4,6-Trimethylthiophenol, was studied for its role in photocatalytic polymerization (Marciniak, Andrzejewska, & Hugc, 1998).

  • Biological Treatment of Halogenated Compounds : The biological treatment of 2,4,6-trichlorophenol, a chlorinated derivative of phenol, was investigated. This study may provide insights into the degradation pathways and environmental impact of related compounds (Armenante, Kafkewitz, Lewandowski, & Jou, 1999).

  • Electrochromic Applications : Research on dithienothiophene-based conjugated polymers, which are structurally related to thiophenes like 2,4,6-Trimethylthiophenol, explored their use in electrochromic devices (Neo et al., 2013).

  • Electrochemical Detection of Toxicants : A study on the electrochemical detection of 2,4,6-trichlorophenol using CuO nanostructures highlights potential applications in environmental monitoring of related phenolic compounds (Buledi et al., 2021).

  • Stabilities and Reactivities of Carbenium Salts : Investigations into the stabilities and reactivities of compounds involving 2,4,6-trimethoxyphenyl groups, related to 2,4,6-Trimethylthiophenol, offer insights into the behavior of these types of molecules (Wada et al., 1997).

  • Synthesis and Reactivity of Silanethione : Research on the synthesis and reactivity of kinetically stabilized silanethione compounds, which include bulky aryl groups similar to 2,4,6-trimethylthiophenol, provides insights into the properties of these unique compounds (Suzuki et al., 1998).

  • Photocatalytic Water Treatment : The study on the photocatalytic removal of 2,4,6-trichlorophenol using commercial ZnO powder underscores the potential for similar photocatalytic applications for related compounds (Gaya et al., 2010).

  • Organic Semiconductors : Research on cyano-substituted oligothiophenes, which are structurally related to thiophenes, highlights their potential as n-type organic semiconductors (Yassar et al., 2002).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H319-H334-H410 . This means it can cause serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and avoiding release to the environment .

properties

IUPAC Name

2,4,6-trimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKANQZUPJCMBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300979
Record name 2,4,6-TRIMETHYLTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylthiophenol

CAS RN

1541-10-2
Record name 2,4,6-TRIMETHYLTHIOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylbenzenethiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S Yamamoto, H Matsui, Y Kanae… - Journal of Chemical …, 2007 - jstage.jst.go.jp
1Taki Chemical Co., Ltd., 64-1, Nishiwaki, Befu-cho, Kakogawa-shi, Hyogo 675-0125, Japan 2Department of Applied Chemistry, Faculty of Science and Engineering, Kinki University, 3-…
Number of citations: 3 www.jstage.jst.go.jp
I Mori, PA Bartlett, CH Heathcock - Journal of the American …, 1987 - ACS Publications
9: R= CH2= CH enol ether of pinacolone 4 in the presence of several equivalents of TiCl4 in CH2Cl2 at-78 C affords sulfides 6 and7 in a ratio of 4: 1 (77% yield); when the nucleophilic …
Number of citations: 54 pubs.acs.org
GF Grillot, HR Felton, BR Garrett… - Journal of the …, 1954 - ACS Publications
In the condensation of formaldehyde and secondary amines with thiophenols aryl dialkylaminomethyl sulfides and not the expected Mannich bases were obtained. Picrates of these …
Number of citations: 40 pubs.acs.org
PJ Blower, JR Dilworth, J Hutchinson, T Nicholson… - Inorganica chimica …, 1984 - Elsevier
We have recently initiated a research program to explore the coordination chemistry of sterically hindered thiolato-ligands. These are capable of stabilizing low-coordination numbers in …
Number of citations: 35 www.sciencedirect.com
I Mori - 1990 - elibrary.ru
Part I. The reaction of thionium ions with nucleophiles such as enolsilanes was developed as a highly stereoselective method for the synthesis of deoxypolypropionate derivatives, …
Number of citations: 0 elibrary.ru
PJ Blower, JR Dilworth, J Zubieta - Inorganic Chemistry, 1985 - ACS Publications
There is considerable current interest in the chemistry of dinuclear complexes with metal-metal multiple bonds, 2a, b particularly involving alkoxideligands. The recent reports of the mul-…
Number of citations: 11 pubs.acs.org
R Ye, AQ Jia, Q Ma, Q Chen, WH Leung… - Journal of Organometallic …, 2013 - Elsevier
Abstract Treatment of [Et 4 N][RuCl 4 (MeCN) 2 ] with 2,4,6-trimethylthiophenol (HSMes) in the presence of NaOMe afforded the trigonal–bipyramidal ruthenium(IV) complex [Ru(SMes) …
Number of citations: 3 www.sciencedirect.com
F Wudl, ET Zellers, SD Cox - Inorganic Chemistry, 1985 - ACS Publications
(5) leading from 4 to 1, the transition metal acts both as “stabilizing trap” for the unstable diselenolate dianion and as catalyst for the hydrolysis of 4. Since the complex is formed as an …
Number of citations: 19 pubs.acs.org
M Kuss-Petermann, OS Wenger - The Journal of Physical …, 2013 - ACS Publications
Proton-coupled electron transfer (PCET) with phenols has been investigated in considerable detail in recent years while at the same time analogous mechanistic studies of PCET with …
Number of citations: 42 pubs.acs.org
YY Tong, AJL Pombeiro, DL Hughes… - Transition Metal …, 1995 - Springer
[Au(SR)] 6 (R = C 6 H 2 Me 3 -2,4,6 or C 6 H 2 Pr inf3 supi -2,4,6), prepared by treatment of chloroauric acid in water with thiodiglycol followed by reaction with the appropriate thiol (HSR…
Number of citations: 12 link.springer.com

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